6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde
Overview
Description
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C14H7F6NO. It is known for its unique structure, which includes a pyridine ring substituted with a carbaldehyde group and a phenyl ring bearing two trifluoromethyl groups.
Mechanism of Action
Target of Action
The primary targets of 6-(3,5-Bis(trifluoromethyl)phenyl)pyridine-3-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Compounds with similar structures have been known to interact with their targets through hydrogen bonding
Biochemical Pathways
Given the compound’s structure, it may be involved in promoting organic transformations . More research is needed to identify the specific biochemical pathways this compound affects.
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown
Result of Action
The molecular and cellular effects of 6-(3,5-Bis(trifluoromethyl)phenyl)pyridine-3-carbaldehyde’s action are currently unknown. Research is ongoing to determine these effects and their implications for potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable pyridine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Comparison with Similar Compounds
Similar Compounds
- 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-2-carbaldehyde
- 6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-4-carbaldehyde
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness
6-(3,5-Bis-trifluoromethyl-phenyl)pyridine-3-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)10-3-9(4-11(5-10)14(18,19)20)12-2-1-8(7-22)6-21-12/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGYGWNCKOBNHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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